Array ( [bid] => 12142079 ) Buy Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate

Catalog No.
S12602616
CAS No.
M.F
C12H15N5O4S
M. Wt
325.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-yl...

Product Name

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

Molecular Formula

C12H15N5O4S

Molecular Weight

325.35 g/mol

InChI

InChI=1S/C12H15N5O4S/c1-2-20-10(19)6-14-9(18)7-22-12-16-15-11(17(12)13)8-4-3-5-21-8/h3-5H,2,6-7,13H2,1H3,(H,14,18)

InChI Key

ZWSMYJQTLMLREW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC=CO2

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound characterized by its unique structure, which includes a triazole ring and a furan moiety. Its molecular formula is C12H15N5O4SC_{12}H_{15}N_{5}O_{4}S with a molecular weight of approximately 325.35 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where it is explored for antimicrobial properties due to the presence of the triazole ring .

  • Oxidation: The furan ring may be oxidized to yield furanones or other derivatives.
  • Reduction: The nitro group on the triazole can be reduced to an amine using reducing agents like hydrogen in the presence of palladium catalysts.
  • Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.

Common reagents utilized in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.

The compound exhibits significant biological activity, particularly as an antimicrobial agent. The triazole ring is known for its ability to interfere with fungal cell wall synthesis, making it a candidate for antifungal drug development. Additionally, derivatives of the triazole class have shown antiviral properties, suggesting potential applications in treating viral infections . The mechanism of action likely involves binding to specific enzymes or receptors, inhibiting their function and disrupting cellular processes.

The synthesis of Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate typically involves several key steps:

  • Formation of the Triazole Ring: A hydrazine derivative is reacted with a furan-containing aldehyde under acidic conditions.
  • Thioacetylation: The resulting triazole intermediate undergoes thioacetylation with thioacetic acid or similar reagents.
  • Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester .

Optimizations in industrial production may involve continuous flow reactors and automated synthesis techniques to enhance yield and purity.

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has several applications:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and antiviral agent.
  • Organic Synthesis: Serves as a building block for more complex molecules in pharmaceutical development.
  • Materials Science: Its unique structure may lead to novel materials with specific electronic or optical properties.

Studies on Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate have focused on its interaction with various molecular targets. The compound's triazole ring can bind to enzymes or receptors involved in critical biological pathways. Understanding these interactions is essential for elucidating its pharmacological profile and optimizing its efficacy in therapeutic applications .

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate belongs to a broader class of 1,2,4-triazole derivatives known for diverse biological activities. Here are some similar compounds:

Compound NameStructure FeaturesBiological Activity
Methylethyl 2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetateContains a similar triazole and furan structureAntiviral properties
Isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetateSimilar thioether linkageAntimicrobial activity
Ethyl 2-[[(3-methylphenyl)thio]acetylamino]-5-(furan-2-yl)-1H-pyrazoleFeatures a pyrazole ring instead of triazoleAntifungal and anti-inflammatory properties

The uniqueness of Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate lies in its specific combination of the furan moiety and the triazole ring which enhances its potential biological activities compared to other derivatives within this class .

XLogP3

0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

325.08447515 g/mol

Monoisotopic Mass

325.08447515 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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